molecular formula C22H27NO3S2 B12133090 (2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide

(2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide

Cat. No.: B12133090
M. Wt: 417.6 g/mol
InChI Key: AFPTYXQKWJNBSS-DHZHZOJOSA-N
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Description

(2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide is a synthetic organic compound It features a complex structure with multiple functional groups, including a tert-butylphenyl group, a dioxidotetrahydrothiophenyl group, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common reagents used in these reactions include organometallic reagents, oxidizing agents, and catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability, safety, and environmental impact. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target specific functional groups, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being critical for successful outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups or modify existing ones, leading to a diverse array of products.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays and studies.

    Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: It may find applications in materials science, such as in the development of polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide include other amides, thiophenes, and phenyl derivatives. Examples include:

  • (2E)-3-(4-methylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications and research purposes.

Properties

Molecular Formula

C22H27NO3S2

Molecular Weight

417.6 g/mol

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C22H27NO3S2/c1-22(2,3)18-9-6-17(7-10-18)8-11-21(24)23(15-20-5-4-13-27-20)19-12-14-28(25,26)16-19/h4-11,13,19H,12,14-16H2,1-3H3/b11-8+

InChI Key

AFPTYXQKWJNBSS-DHZHZOJOSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3

Origin of Product

United States

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